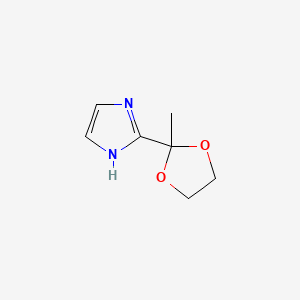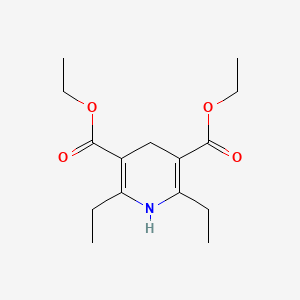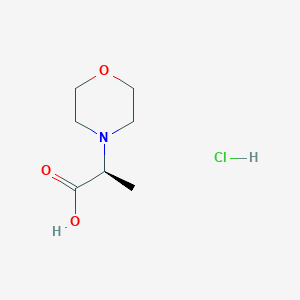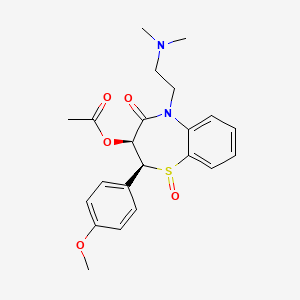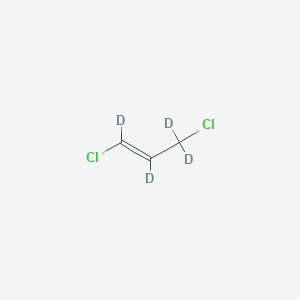
N-Octadecyl-D37 alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octadecyl-D37 alcohol is a unique compound that has been used in various scientific fields, including material sciences, biochemistry, and environmental engineering. It is an organic compound classified as a saturated fatty alcohol .
Molecular Structure Analysis
The molecular formula of N-Octadecyl-D37 alcohol is C18HD37O . The average molecular weight is 307.7 g/mol. The structure of the unlabelled compound, Octadecan-1-ol, is available .Wissenschaftliche Forschungsanwendungen
Metabolic Studies
1-Hydroxyoctadecane-d37 is an endogenous metabolite . This means it is naturally produced within organisms, cells, or tissues. It can be used in metabolic studies to understand the biochemical processes involved in maintaining life.
Tracer in Drug Development
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This allows researchers to track the distribution and metabolism of the drug in the body.
Pharmacokinetic Studies
Deuteration, the process of replacing hydrogen atoms with deuterium (a heavy isotope of hydrogen), has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . 1-Hydroxyoctadecane-d37, being a deuterated compound, can be used in pharmacokinetic studies to understand how a drug is absorbed, distributed, metabolized, and excreted by the body.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Hydroxyoctadecane-d37, also known as N-Octadecyl-D37 alcohol or 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecan-1-ol, is classified as an endogenous metabolite . This means it interacts with metabolic enzymes and proteases within the body .
Mode of Action
1-Hydroxyoctadecane-d37 is a deuterium-labeled compound . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As an endogenous metabolite, it is likely involved in various metabolic and protease pathways .
Pharmacokinetics
The incorporation of deuterium into drug molecules, such as 1-hydroxyoctadecane-d37, has been noted to potentially affect the pharmacokinetic profiles of these drugs .
Result of Action
As an endogenous metabolite, it is likely involved in various biological processes within the body .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDOVTGHNKAZLK-UQCHHHBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octadecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d37-ol(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


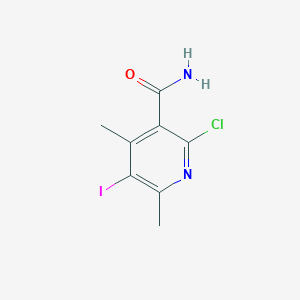
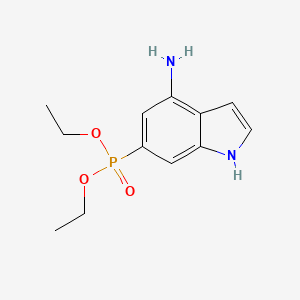


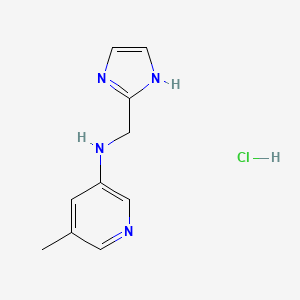
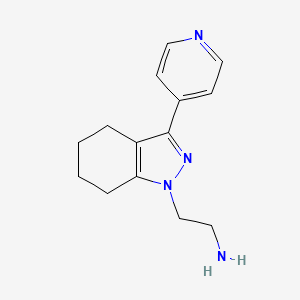
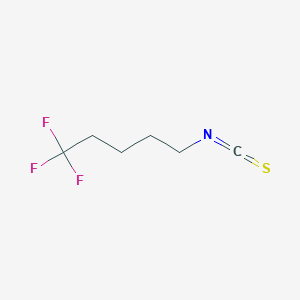
![Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1436170.png)
